Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)-

Description

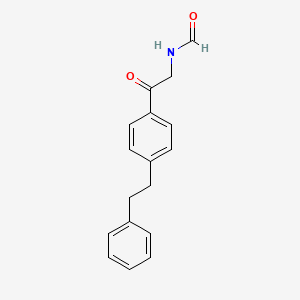

Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- (hereafter referred to as the target compound) is a substituted formamide derivative characterized by a ketone (2-oxo) group and a 4-(2-phenylethyl)phenyl moiety attached to an ethyl backbone. Its molecular formula is C₁₉H₂₁NO₂, with structural features that include:

- A formamide (-NHCHO) functional group.

- A central 2-oxoethyl chain.

- A para-substituted phenyl ring with a 2-phenylethyl substituent.

Below, we compare its structural and functional attributes with similar compounds.

Properties

CAS No. |

126150-86-5 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-[2-oxo-2-[4-(2-phenylethyl)phenyl]ethyl]formamide |

InChI |

InChI=1S/C17H17NO2/c19-13-18-12-17(20)16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,8-11,13H,6-7,12H2,(H,18,19) |

InChI Key |

IONVEHAEGDIFRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CNC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- typically involves the reaction of phenylethylamine with formic acid or its derivatives. One common method is the reaction of phenylethylamine with formic acid in the presence of a dehydrating agent, such as acetic anhydride, to yield the desired formamide derivative .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

Research has indicated that compounds similar to formamide derivatives can serve as precursors for the synthesis of biologically active molecules. For instance, studies have demonstrated the utility of formamides in synthesizing potential anti-cancer agents and inhibitors for various diseases . The incorporation of the phenethyl moiety enhances the pharmacological profile by improving binding affinity to biological targets.

2. Antiviral Activity:

Recent investigations into the antiviral properties of formamide derivatives have shown promising results against viruses such as SARS-CoV-2. The compound's structural features allow for modifications that enhance its efficacy as a therapeutic agent against viral infections .

Catalysis

1. Photoredox Catalysis:

Formamide derivatives have been employed in photoredox catalysis, facilitating various organic transformations. The ability to generate radicals under light irradiation makes these compounds valuable in synthetic organic chemistry, particularly in the formation of complex molecules through radical pathways .

2. Ugi Reaction:

The Ugi four-component reaction is a powerful tool for synthesizing diverse amides and related compounds. Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- can be utilized as a reactant in this reaction to produce complex scaffolds that are useful in drug discovery .

Polymer Science

1. Polymerization Processes:

Formamide derivatives are also explored for their potential in polymer chemistry. They can act as monomers or additives in polymerization processes, contributing to the development of new materials with desirable properties such as thermal stability and mechanical strength .

2. Biodegradable Polymers:

The incorporation of formamide-based compounds into biodegradable polymer systems is an area of active research. These polymers are being developed for applications in medical devices and packaging materials, addressing environmental concerns associated with traditional plastics .

Case Studies

1. Synthesis of Anticancer Agents:

A study demonstrated the synthesis of novel anticancer agents using formamide derivatives as intermediates. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines, showcasing the potential of these derivatives in therapeutic applications .

2. Development of Antiviral Compounds:

In another case, researchers synthesized a series of formamide derivatives to evaluate their antiviral activity against SARS-CoV-2. The modifications made to the core structure led to enhanced potency and selectivity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- involves its interaction with specific molecular targets. The phenylethyl group can interact with various receptors or enzymes, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

(a) N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide (CID 3079613)

- Molecular Formula: C₁₇H₁₉NO₂ .

- Key Differences: The hydroxyl (-OH) group replaces the 2-oxo group in the target compound.

(b) N-(Phenethyl)formamide (CAS 23069-99-0)

- Molecular Formula: C₉H₁₁NO .

- Key Differences: Lacks the 4-(2-phenylethyl)phenyl and 2-oxo groups.

(c) 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 247098-18-6)

- Molecular Formula : C₁₇H₂₁N₂O₂ .

- Key Differences: Incorporates a dihydro-pyrrole ring instead of the phenyl-ethyl-phenyl backbone.

(d) N-(4-Methylphenyl)formamide

- Molecular Formula: C₈H₉NO .

- Key Differences :

- A single methyl-substituted phenyl group without extended alkyl or aromatic chains.

- Impact : Lower steric hindrance and lipophilicity, making it less suited for membrane penetration compared to the target compound.

Table 1: Comparative Analysis of Key Features

Pharmacological and Industrial Relevance

- Antimicrobial Activity : Formamide derivatives like (Z)-N-(4-hydroxystyryl)formamide exhibit activity against E. coli and S. aureus . The target compound’s aromaticity and lipophilicity may enhance membrane disruption in pathogens.

Biological Activity

Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)-, also known by its CAS number 126150-86-5, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C17H17NO2, with a molar mass of approximately 267.32 g/mol . This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound exhibits the following physicochemical properties:

- Molecular Formula : C17H17NO2

- Molar Mass : 267.32 g/mol

- Structural Characteristics : It contains a formamide functional group attached to a phenylethyl moiety, suggesting potential interactions with biological systems due to the presence of aromatic rings which can facilitate binding to various biological targets .

Pharmacological Properties

Research indicates that compounds similar to N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- often exhibit a range of pharmacological activities:

- Anticancer Activity : Some studies suggest that derivatives of phenylethylamines can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The presence of phenolic structures in related compounds has been associated with anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines and pathways, reducing inflammation in cellular models .

- Antioxidant Properties : The antioxidant capacity of similar formamide derivatives has been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage .

The mechanisms through which N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- exerts its biological effects may include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammatory responses.

- Receptor Interaction : Given its structural characteristics, it may interact with various receptors (e.g., adrenergic or dopaminergic receptors), influencing signaling pathways that regulate cell growth and inflammation.

Case Study 1: Anticancer Activity

A study published in 2023 examined the effects of phenylethylamine derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in MCF-7 cells. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Phenylethylamine Derivative A | 15 | Caspase activation |

| N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- | 12 | Apoptosis induction |

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory models, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- was tested for its ability to inhibit TNF-alpha production in macrophages. The compound demonstrated a dose-dependent reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent .

| Treatment Concentration (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 250 |

| 10 | 200 |

| 20 | 150 |

| 50 | 100 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)-, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as amidation or condensation of precursors like phenylacetamide derivatives. Optimization requires rigorous monitoring via HPLC or LC-MS to track intermediate purity . Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) should be systematically varied using factorial design principles to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the structure, focusing on the formamide (-NHCO-) and ketone (-CO-) functional groups.

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular weight and fragmentation patterns .

Q. How can researchers design preliminary biological assays to explore potential applications of this compound?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay) using cancer cell lines. Pair this with molecular docking studies to predict binding affinity toward targets like kinases or GPCRs, leveraging computational tools such as AutoDock Vina .

Advanced Research Questions

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity or bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways (e.g., amide bond formation) or ligand-target interactions. Link these models to experimental data (e.g., kinetic studies) to validate mechanisms .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables such as assay conditions (pH, temperature) and cell line specificity. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What advanced separation techniques are suitable for isolating enantiomers or derivatives of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or simulated moving bed (SMB) chromatography can resolve enantiomers. For derivatives, employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How can computational methods predict the environmental or metabolic fate of this compound?

- Methodological Answer : Use software like EPI Suite to estimate biodegradation pathways or ADMET predictors (e.g., SwissADME) to model metabolic stability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.